REACTION_CXSMILES
|
CS(C)=O.C(Cl)(=O)C(Cl)=O.[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH:19]1[OH:24].C(N(CC)CC)C.Cl>C(Cl)Cl>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[CH2:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][C:19]1=[O:24]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for about 15 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed to 0° C
|
Type
|
WAIT
|
Details
|
After 30 min.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the mixture is poured
|
Type
|
CUSTOM
|
Details
|
The mixture is then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
washed with dilute brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The crude title compound is purified by column chromatography
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)CC1C(CCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |